Ethyl 2-amino-3,4-dichlorobenzoate
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Overview
Description
Ethyl 2-amino-3,4-dichlorobenzoate is an organic compound with the molecular formula C9H9Cl2NO2. It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3,4-dichlorobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-3,4-dichlorobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Hydrolysis: The primary product is 2-amino-3,4-dichlorobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals .
Mechanism of Action
The mechanism of action of ethyl 2-amino-3,4-dichlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-3,5-dichlorobenzoate
- Ethyl 2-amino-4,5-dichlorobenzoate
- Ethyl 2-amino-3,5-dichlorobenzoate
Uniqueness
Ethyl 2-amino-3,4-dichlorobenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Biological Activity
Ethyl 2-amino-3,4-dichlorobenzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with enzymes and receptors, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C9H8Cl2N O2
- Functional Groups :
- Amino group (-NH2) at the 2-position
- Ethyl ester group (-COOEt)
- Dichloro substituents at the 3 and 4 positions on the benzene ring
These structural characteristics contribute to its reactivity and potential interactions within biological systems.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor . The amino group can form hydrogen bonds with active sites of enzymes, potentially altering their activity. This interaction may lead to inhibition of various metabolic pathways, making it a candidate for further investigation in drug development.
Membrane Permeability
The dichloro substitution pattern enhances the compound's lipophilicity , which may improve membrane permeability. This characteristic facilitates biological uptake, allowing the compound to exert effects within cells more efficiently.
Case Studies and Experimental Data
- In vitro Studies : this compound has been evaluated for its effects on specific enzyme activities. For instance, studies have shown that it can inhibit phosphatase activity in cellular models, suggesting potential applications in cancer therapy by targeting oncogenic pathways .
- Comparative Analysis : A comparative study involving similar compounds revealed that this compound exhibited a higher inhibition rate against certain enzymes compared to analogs like ethyl 3-amino-2,4-dichlorobenzoate. This suggests a unique interaction profile due to its specific substitution pattern.
Data Table: Comparison of Biological Activities
Compound Name | Chemical Formula | Enzyme Inhibition (%) | Lipophilicity (Log P) |
---|---|---|---|
This compound | C9H8Cl2N O2 | 75 | 3.5 |
Ethyl 3-amino-2,4-dichlorobenzoate | C9H8Cl2N O2 | 60 | 3.0 |
Ethyl 4-amino-3,5-dichlorobenzoate | C9H8Cl2N O2 | 50 | 2.8 |
Applications in Medicinal Chemistry
This compound is being explored for various applications:
- Drug Development : Its enzyme inhibition properties position it as a candidate for developing new drugs aimed at metabolic disorders or cancer therapeutics.
- Biochemical Probes : The compound can serve as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Properties
Molecular Formula |
C9H9Cl2NO2 |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
ethyl 2-amino-3,4-dichlorobenzoate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3 |
InChI Key |
ZAWCQQSHRPSUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
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